molecular formula C19H22ClN3O3S B5482791 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B5482791
M. Wt: 407.9 g/mol
InChI Key: WIRPUGXGOALCRH-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-15-17(20)8-5-9-18(15)21-19(24)14-22-10-12-23(13-11-22)27(25,26)16-6-3-2-4-7-16/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRPUGXGOALCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring and the aromatic moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors involved in neurotransmission. This modulation can lead to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its specific structural features, such as the benzenesulfonyl group and the chloro-methylphenyl moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other piperazine derivatives.

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